![molecular formula C18H19N5O2 B2590701 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phényl-5-[2-(1-pipéridyl)-2-oxoéthyl]- CAS No. 309735-28-2](/img/structure/B2590701.png)

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phényl-5-[2-(1-pipéridyl)-2-oxoéthyl]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

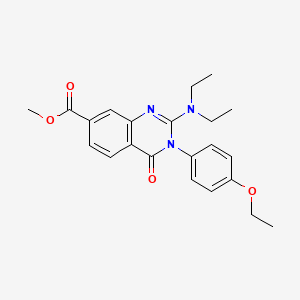

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]-: is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling, and their inhibition can be beneficial in the treatment of diseases such as cancer.

Medicine

The compound has shown promise in the development of new therapeutic agents. Its ability to modulate enzyme activity makes it a candidate for the treatment of various conditions, including neurodegenerative and psychiatric disorders.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives can be incorporated into drugs and pesticides to enhance their efficacy and safety.

Mécanisme D'action

Target of Action

The primary target of the compound “4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]-” is the enzyme PDE1 . This enzyme plays a crucial role in regulating intracellular levels of cyclic nucleotides, which are key secondary messengers in various cellular processes .

Mode of Action

The compound “4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]-” acts as an inhibitor of PDE1 . By inhibiting this enzyme, the compound increases the intracellular levels of cyclic nucleotides, leading to the modulation of various cellular processes .

Biochemical Pathways

The compound “4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]-” affects the cyclic nucleotide signaling pathway . By inhibiting PDE1, it increases the levels of cyclic nucleotides, which can then activate protein kinases. These kinases phosphorylate specific target proteins, leading to changes in their activity and thus affecting various downstream cellular processes .

Pharmacokinetics

The compound’s effectiveness as a pde1 inhibitor suggests that it has sufficient bioavailability to exert its effects .

Result of Action

The inhibition of PDE1 by the compound “4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]-” leads to an increase in intracellular levels of cyclic nucleotides . This can result in a variety of cellular effects, depending on the specific cell type and the particular proteins that are phosphorylated as a result of increased protein kinase activity .

Action Environment

The action of the compound “4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]-” can be influenced by various environmental factors. For example, the presence of other molecules that can bind to PDE1 may affect the compound’s ability to inhibit this enzyme . Additionally, factors that affect the compound’s stability, such as pH and temperature, could also influence its efficacy .

Analyse Biochimique

Biochemical Properties

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]- plays a crucial role in biochemical reactions, particularly as an inhibitor of phosphodiesterase enzymes. This compound interacts with phosphodiesterase enzymes, specifically phosphodiesterase 1 (PDE1), by binding to their active sites and inhibiting their activity . This inhibition leads to an increase in cyclic nucleotide levels, which can affect various signaling pathways. Additionally, this compound has been shown to interact with cyclin-dependent kinase 2 (CDK2), inhibiting its activity and thereby affecting cell cycle progression .

Cellular Effects

The effects of 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]- on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of PDE1 leads to elevated levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are critical secondary messengers in various signaling pathways . Furthermore, its interaction with CDK2 affects the cell cycle, potentially leading to cell cycle arrest and apoptosis in certain cancer cell lines .

Molecular Mechanism

At the molecular level, 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]- exerts its effects through specific binding interactions with target enzymes. The compound binds to the active site of PDE1, inhibiting its catalytic activity and preventing the breakdown of cAMP and cGMP . Additionally, it binds to CDK2, inhibiting its kinase activity and disrupting the phosphorylation of downstream targets involved in cell cycle regulation . These interactions result in altered cellular signaling and gene expression, contributing to its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]- have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of PDE1 and CDK2, resulting in persistent changes in cellular function and signaling pathways .

Dosage Effects in Animal Models

The effects of 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]- vary with different dosages in animal models. At low doses, the compound effectively inhibits PDE1 and CDK2 without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]- is involved in several metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels within the cell .

Transport and Distribution

Within cells and tissues, 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]- is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This distribution is crucial for its therapeutic effects, as it ensures that the compound reaches its target sites in sufficient concentrations.

Subcellular Localization

The subcellular localization of 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]- is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes . Additionally, post-translational modifications such as phosphorylation can influence its localization and activity, directing it to specific cellular compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. One common method involves the cyclization of a suitable precursor, such as a substituted pyrazolone, under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and reaction time are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and reagents is optimized to minimize waste and improve the overall yield.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Addition: : Electrophilic addition reactions may involve the use of halogens or other electrophiles.

Major Products Formed

The major products formed from these reactions include various derivatives of the pyrazolo[3,4-d]pyrimidine core, which can be further modified for specific applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives: : These compounds share a similar core structure and are also used in kinase inhibition and other biological applications.

Piperidine derivatives: : Compounds containing the piperidine ring are known for their diverse biological activities and are often used in drug design.

Uniqueness

What sets 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]- apart is its specific combination of functional groups and its ability to interact with multiple targets. This makes it a valuable tool in the development of multi-targeted therapies.

Propriétés

IUPAC Name |

5-(2-oxo-2-piperidin-1-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c24-16(21-9-5-2-6-10-21)12-22-13-19-17-15(18(22)25)11-20-23(17)14-7-3-1-4-8-14/h1,3-4,7-8,11,13H,2,5-6,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHVTUVWWGUPMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methylspiro[indoline-3,3'-piperidin]-2-one](/img/structure/B2590622.png)

![N-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl}prop-2-enamide](/img/structure/B2590629.png)

![N-(3-chloro-2-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2590632.png)

![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2590633.png)

![N-benzyl-2-{5-[1-(prop-2-yn-1-yl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}acetamide](/img/structure/B2590637.png)

![N-(2-hydroxy-4-nitrophenyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2590639.png)

![2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2590640.png)